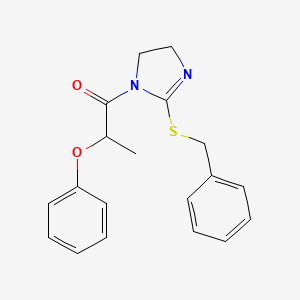

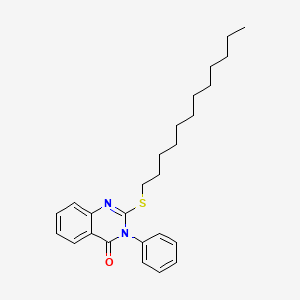

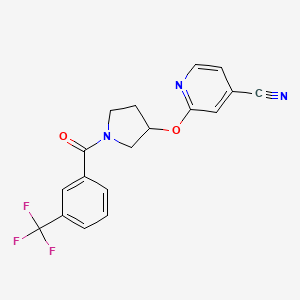

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one, also known as BSI-201, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. BSI-201 has been shown to enhance the effects of chemotherapy by inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research in the field has focused on the synthesis and spectral characterization of related compounds, exploring their potential for forming complexes with metal ions, such as zinc(II), and investigating the effects of solvent on complexation. For instance, Tavman et al. (2006) synthesized and characterized 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes, highlighting the role of intramolecular hydrogen bonding in complex formation and the solvent effects on these reactions (Tavman, 2006).

Pharmacological Screening

Benzimidazole derivatives, with structural similarities to the target compound, have been synthesized and evaluated for their pharmacological properties. Shaharyar et al. (2016) undertook the synthesis, characterization, and in vivo anticonvulsant screening of novel benzimidazole derivatives, finding some compounds with potent activity and better protective indices than standard drugs (Shaharyar et al., 2016).

Antimicrobial Activities

Studies have also explored the antimicrobial potential of benzimidazole-based compounds. For example, Salahuddin et al. (2017) synthesized and evaluated 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives for their antimicrobial activities, identifying several compounds with potent activity against common bacterial and fungal strains (Salahuddin et al., 2017).

Catalytic and Material Applications

The research extends to the exploration of these compounds in catalytic processes and material science. For instance, Haghverdi et al. (2018) investigated iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives for their catalytic behavior in ethylene reactivity, demonstrating potential applications in polymerization processes (Haghverdi et al., 2018).

Propiedades

IUPAC Name |

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-15(23-17-10-6-3-7-11-17)18(22)21-13-12-20-19(21)24-14-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKAEFIROSUYOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN=C1SCC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328335 |

Source

|

| Record name | 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851864-28-3 |

Source

|

| Record name | 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)

![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)

![S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2862880.png)

(C)C(C)(C)C](/img/structure/B2862888.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide](/img/structure/B2862893.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B2862896.png)